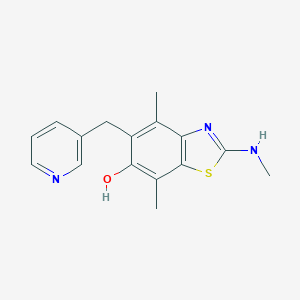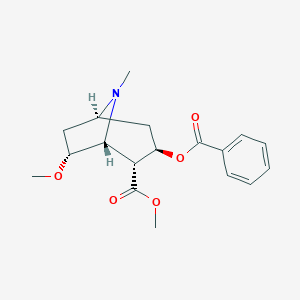
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, commonly known as tropane methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tropane alkaloids and is a derivative of cocaine.
Wirkmechanismus
The mechanism of action of tropane methyl ester is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This leads to increased stimulation of the dopamine receptors, resulting in the observed effects.
Biochemische Und Physiologische Effekte
Tropane methyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce pain sensitivity and produce anesthesia in animal models. It has also been shown to have anticonvulsant effects. Tropane methyl ester has been investigated for its potential to treat cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tropane methyl ester in lab experiments is its high potency. This allows for the use of smaller doses, reducing the amount of compound needed for experiments. Additionally, its similarity to cocaine makes it a useful tool for investigating the mechanisms of cocaine addiction and the effects of dopamine reuptake inhibition. However, one of the limitations of using tropane methyl ester is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on tropane methyl ester. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further investigation into its potential as an analgesic and anesthetic is warranted. Finally, its potential use in treating cocaine addiction should be further explored, as it has shown promising results in animal models.
Conclusion
Tropane methyl ester is a chemical compound with significant potential for therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its potential analgesic, anesthetic, and anticonvulsant properties. Its mechanism of action is similar to that of cocaine, and it has been investigated for its potential use in treating cocaine addiction and Parkinson's disease. While there are limitations to its use in lab experiments, its high potency and similarity to cocaine make it a useful tool for investigating the mechanisms of dopamine reuptake inhibition. There are several potential future directions for research on tropane methyl ester, including its use in treating Parkinson's disease and as an analgesic and anesthetic.
Synthesemethoden
The synthesis of tropane methyl ester involves the esterification of tropinone with methanol and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of the synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
Tropane methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anticonvulsant properties. It has also been investigated for its potential use in treating cocaine addiction and Parkinson's disease.
Eigenschaften
CAS-Nummer |
152231-27-1 |
|---|---|
Produktname |
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate |
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
methyl (1R,2R,3R,5S,7R)-3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14+,15-,16-/m0/s1 |
InChI-Schlüssel |
VHNFNHMRSQZOLD-UHFFFAOYSA-N |
Isomerische SMILES |
CN1[C@H]2C[C@H]([C@@H]([C@@H]1[C@@H](C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
Synonyme |
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-endo,3-exo,7-exo)-(+-))-isomer methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-exo,3-exo,7-exo)-(+-))-isomer methyl BMAOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



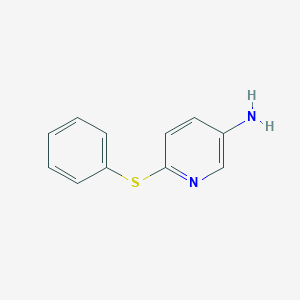
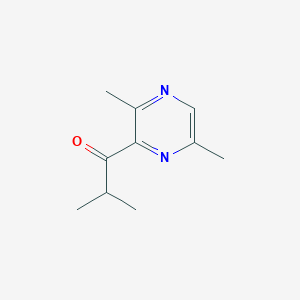
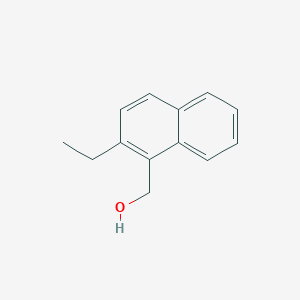
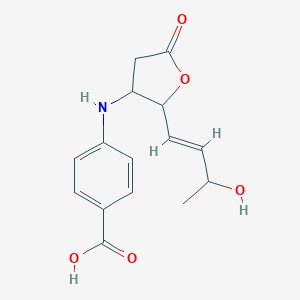
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
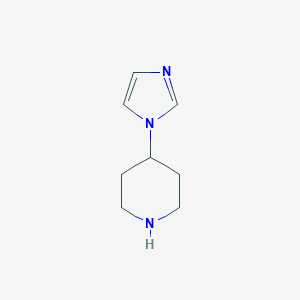
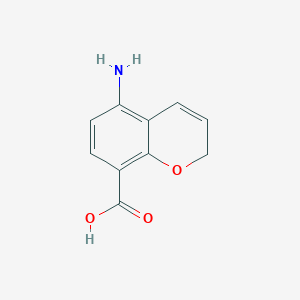
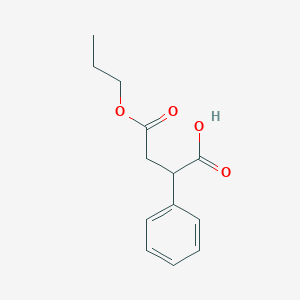
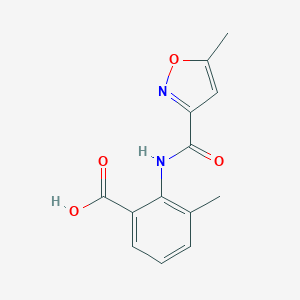
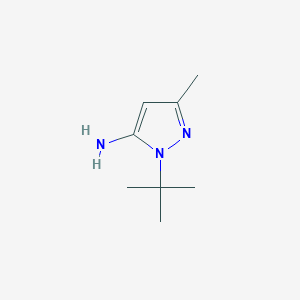
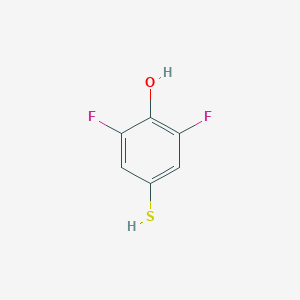
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
